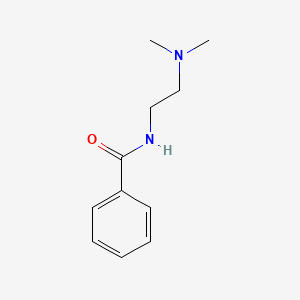

N-(2-(Dimethylamino)ethyl)benzamide

Description

N-(2-(Dimethylamino)ethyl)benzamide is a benzamide derivative characterized by a dimethylaminoethyl side chain attached to the benzamide core. This structural motif enhances solubility and bioavailability, making it relevant in medicinal chemistry and diagnostic applications. The dimethylaminoethyl group is frequently employed to improve pharmacokinetics or target specific receptors, such as sigma receptors in cancer imaging ().

Properties

CAS No. |

63224-18-0 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]benzamide |

InChI |

InChI=1S/C11H16N2O/c1-13(2)9-8-12-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14) |

InChI Key |

LBZUJSQLLVDWDQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Key Observations :

- The dimethylaminoethyl group improves receptor targeting (e.g., sigma receptors) compared to bulkier groups like piperidinyl .

- Hydrophilic substituents (e.g., hydroxy-tert-butyl) enhance utility in metal-catalyzed reactions , while hydrophobic groups (e.g., anthraquinone) improve stability .

Anticancer and Cytotoxic Effects

- N-(2-(Dimethylamino)ethyl)benzamide analogues: Derivatives like [125I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells (DU-145) and inhibit colony formation in vitro .

- Amonafide derivatives (): Compounds with dimethylaminoethyl groups show IC50 values as low as 0.23 µM against P388D1 leukemia cells, outperforming parent compounds by avoiding toxic side effects.

Diagnostic Imaging

- [18F]DMPY derivatives (): Fluorinated benzamides with dimethylaminoethyl groups are used in PET imaging for melanoma, showing rapid blood clearance and tumor retention.

Antioxidant Activity

Pharmacological and Physicochemical Properties

- Receptor Binding: Dimethylaminoethyl-substituted benzamides show higher sigma receptor affinity (Kd ~nM) compared to diethylaminoethyl variants (e.g., ), likely due to optimized steric and electronic interactions .

- Solubility: The dimethylamino group enhances water solubility, critical for in vivo applications ( vs. 15).

- Metabolic Stability: Anthraquinone-linked benzamides () exhibit prolonged stability due to aromatic stacking, whereas radioiodinated derivatives () require rapid imaging to avoid isotope decay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.